2-Butanone,4-(4-chloro-1H-indol-3-YL)-
Description
The Indole (B1671886) Nucleus as a Privileged Scaffold in Drug Discovery and Chemical Biology
The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. nih.gov Its prevalence in a vast array of natural products, including the essential amino acid tryptophan, and its presence in numerous approved drugs underscore its significance. pnu.ac.ir The indole nucleus serves as a versatile scaffold that can interact with a wide range of biological targets through various mechanisms, including hydrogen bonding and π-π stacking interactions. This has led to the development of indole-containing drugs with diverse therapeutic applications.
Table 1: Examples of Marketed Drugs Containing the Indole Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Indomethacin | Nonsteroidal Anti-inflammatory Drug (NSAID) |
| Ondansetron | Antiemetic |
| Sumatriptan | Antimigraine Agent |
Overview of 3-Substituted Indole Derivatives in Pharmaceutical Research
The C3 position of the indole ring is particularly reactive and serves as a common site for chemical modification to generate diverse derivatives with a wide spectrum of pharmacological activities. pnu.ac.ir The introduction of various substituents at this position can significantly influence the biological profile of the parent indole molecule. Researchers have extensively explored 3-substituted indoles, leading to the discovery of compounds with antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. nih.govpnu.ac.ir This strategic modification allows for the fine-tuning of a compound's interaction with specific biological targets, enhancing its potency and selectivity.
Rationale for Investigating 2-Butanone (B6335102), 4-(4-chloro-1H-indol-3-YL)- and Related Indolyl Ketones
The specific structure of 2-Butanone, 4-(4-chloro-1H-indol-3-YL)- incorporates two key features commonly employed in drug design: halogenation of the indole ring and an alkyl ketone side chain at the C3 position. The combination of these elements provides a clear rationale for its investigation as a potential bioactive molecule.
The introduction of halogen atoms, such as chlorine, into a drug candidate's structure is a widely used strategy in medicinal chemistry. Halogenation can profoundly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for its target. A chloro-substituent on the indole ring can alter the electron distribution of the aromatic system, potentially enhancing its interaction with biological macromolecules. nih.gov Furthermore, halogenation can block sites of metabolism, thereby increasing the drug's half-life in the body. The position of the halogen is crucial, and substitution at the 4-position of the indole ring has been explored in various contexts to modulate biological activity. nih.gov
The presence of an alkyl ketone side chain at the C3 position of the indole nucleus introduces a functional group that can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. The carbonyl group of the ketone can act as a hydrogen bond acceptor, which is a critical feature for receptor binding. The length and branching of the alkyl chain can also influence the compound's lipophilicity and steric properties, which are important for its pharmacokinetic and pharmacodynamic profile. The 2-butanone side chain, in particular, provides a specific spatial arrangement and electronic character that could be favorable for interaction with certain enzymes or receptors. While direct research on 2-butanone substituted indoles is limited, the synthesis of related indolyl ketones is an active area of investigation in the development of new therapeutic agents. beilstein-journals.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-(4-chloro-1H-indol-3-yl)butan-2-one |
InChI |
InChI=1S/C12H12ClNO/c1-8(15)5-6-9-7-14-11-4-2-3-10(13)12(9)11/h2-4,7,14H,5-6H2,1H3 |
InChI Key |
SZZCJFOQSBTNNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CNC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Butanone, 4 4 Chloro 1h Indol 3 Yl and Analogous Indole Derivatives
Classical Indole (B1671886) Synthesis Approaches Applicable to 3-Substituted Indoles
The foundational methods for indole synthesis, developed over a century ago, continue to be relevant. These reactions typically involve the acid- or base-catalyzed cyclization of appropriately substituted benzene (B151609) derivatives.
Fischer Indole Synthesis: Application with 2-Butanone (B6335102) and Substituted Phenylhydrazines
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indole rings. byjus.comthermofisher.com The reaction involves heating an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone, in the presence of an acid catalyst. byjus.comwikipedia.org Catalysts can include Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org
The mechanism proceeds through several key steps:
Hydrazone Formation : The initial step is the condensation of a substituted phenylhydrazine (B124118) with a carbonyl compound. alfa-chemistry.com
Tautomerization : The resulting hydrazone isomerizes to its enamine tautomer. byjus.com
rsc.orgrsc.org-Sigmatropic Rearrangement : The protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond. byjus.com
Cyclization and Aromatization : The resulting di-imine intermediate rearomatizes, and the nucleophilic amine attacks the imine carbon to form a cyclic aminal. Subsequent elimination of ammonia (B1221849) leads to the formation of the stable aromatic indole ring. byjus.comalfa-chemistry.com
To synthesize the 4-chloroindole (B13527) core of the target molecule, the logical starting material would be (3-chlorophenyl)hydrazine (B1595953). The reaction with an unsymmetrical ketone, such as 2-butanone, can lead to two regioisomeric products, with the selectivity influenced by reaction conditions, steric effects, and the nature of the acid catalyst. byjus.comthermofisher.com The reaction of (3-chlorophenyl)hydrazine with 2-butanone would primarily yield 4-chloro-2,3-dimethylindole. Obtaining the desired 3-(butan-2-one) side chain directly via a standard Fischer synthesis is not straightforward and typically requires post-synthesis modification of the indole ring or specialized variants of the reaction.
| Feature | Description |
| Reactants | Arylhydrazine, Aldehyde or Ketone (e.g., 2-Butanone) |
| Conditions | Acidic (Brønsted or Lewis acids), Heat |
| Key Intermediate | Arylhydrazone, which tautomerizes to an enamine |
| Key Step | rsc.orgrsc.org-Sigmatropic Rearrangement |
| Product | 2- and/or 3-substituted indoles |
| Applicability to Target | Forms the 4-chloroindole core but does not directly install the 3-(butan-2-one) side chain. |
Bischler–Möhlau Indole Synthesis
The Bischler–Möhlau synthesis involves the reaction of an α-bromo-acetophenone with an excess of aniline (B41778) to form a 2-aryl-indole. wikipedia.org The reaction proceeds through an α-arylaminoketone intermediate, which then undergoes acid-catalyzed cyclization. wikipedia.orgdrugfuture.com
The mechanism involves the initial formation of the α-arylaminoketone, followed by a second aniline molecule reacting to form a key intermediate that facilitates the electrophilic cyclization onto the aniline ring. wikipedia.org Despite its long history, this method has seen limited use due to the often harsh reaction conditions and poor yields. wikipedia.org Its primary utility is in the synthesis of 2-arylindoles, making it generally unsuitable for preparing 3-substituted indole derivatives like the target compound. drugfuture.comscispace.com
Madelung Synthesis
Reported by Walter Madelung in 1912, this reaction produces indoles through the intramolecular cyclization of N-phenylamides (N-acyl-o-toluidines) using a strong base at high temperatures (200–400 °C). wikipedia.org The mechanism starts with the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-methyl group. The resulting carbanion then attacks the amide carbonyl intramolecularly, leading to a cyclized intermediate that dehydrates to form the indole ring. wikipedia.org
The vigorous reaction conditions limit its application, particularly for substrates with sensitive functional groups. wikipedia.org The classical Madelung synthesis is primarily used for 2-substituted or unsubstituted indoles. However, modern modifications have been developed that allow for the synthesis of a broader range of substituted indoles, including 3-tosyl- and 3-cyano-1,2-disubstituted indoles, under milder, metal-free conditions. acs.orgnih.gov These modified procedures expand the potential utility of the Madelung approach for accessing more complex indole structures. acs.org
Exploration of Other Cyclization Reactions for Indole Ring Formation
Several other classical methods provide alternative routes to the indole nucleus, each with its own scope and limitations.
Reissert Synthesis : This method involves the reductive cyclization of the condensation product of o-nitrotoluene and diethyl oxalate. It provides a route to indole-2-carboxylic acids. pharmaguideline.com
Leimgruber–Batcho Indole Synthesis : A versatile two-step method that involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to form the indole ring. researchgate.net
Bartoli Indole Synthesis : This reaction is particularly useful for the synthesis of 7-substituted indoles and involves the reaction of a nitrobenzene (B124822) with three equivalents of a vinyl Grignard reagent. pharmaguideline.com
Nenitzescu Indole Synthesis : This method produces 5-hydroxyindole (B134679) derivatives by reacting a benzoquinone with a β-aminocrotonic ester. pharmaguideline.com
Radical Cyclization : Free radical cyclization pathways offer an alternative to traditional ionic reactions. For example, reductive cyclization of an o-allenylaniline can effectively form the indole ring system. nih.gov
Modern Catalytic Methodologies for Functionalized Indoles
The advent of transition metal catalysis has revolutionized indole synthesis, enabling the construction of highly functionalized indole derivatives with high efficiency and selectivity under milder conditions than classical methods. mdpi.comrsc.org These methods can be used to either construct the indole ring itself or to functionalize a pre-existing indole core. nih.gov
Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper, Rhodium, Ruthenium, Iron)
A variety of transition metals have been employed to catalyze C-C and C-N bond formations crucial for indole synthesis. nih.gov
| Metal Catalyst | Common Reaction Types | Application in Indole Synthesis |
| Palladium (Pd) | Cross-coupling (Heck, Suzuki), C-H activation/functionalization, Cycloisomerization | Synthesis of 2,3-disubstituted indoles from o-alkynylanilines; Larock indole synthesis; Direct C3-alkylation of indole rings. rsc.orgresearchgate.netrsc.org |
| Copper (Cu) | Ullmann coupling, Cross-dehydrogenative coupling (CDC) | Cost-effective synthesis of multisubstituted indoles from aryl iodides and enamines; Intramolecular aryl amination. gaylordchemical.comacs.orgacs.org |
| Rhodium (Rh) | C-H activation, Cycloaddition, Oxidative coupling | Synthesis of N-alkyl indoles from anilines and alkynes at room temperature; Oxidative annulation of acetanilides with alkynes. rsc.orgbenthamdirect.comacs.org |
| Ruthenium (Ru) | C-H activation, Annulation, Cycloisomerization | Atom-efficient synthesis from anilines and epoxides; Annulation of N-aryl-2-aminopyridines; Cycloisomerization of alkynylanilides to 3-substituted indoles. bohrium.comrsc.orgacs.org |
| Iron (Fe) | C-H amination, Radical coupling, C-H functionalization | Practical and eco-friendly intramolecular C-H amination; Synthesis of 3-substituted indoles via radical coupling; C3-functionalization of indoles with diazoesters. nih.govacs.orgnankai.edu.cn |
Palladium: Palladium-catalyzed reactions are among the most versatile for indole synthesis. mdpi.com The Larock indole synthesis, for example, allows for the annulation of alkynes with o-iodoanilines to produce 2,3-disubstituted indoles. rsc.org Furthermore, palladium catalysis is a powerful tool for the direct C-H functionalization of the indole nucleus, which would be an ideal strategy for introducing the butanone side chain at the C3 position of a 4-chloroindole core. rsc.org
Copper: As an inexpensive and abundant metal, copper has gained prominence in indole synthesis. bohrium.com Tandem copper-catalyzed processes, such as an Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling, can produce highly functionalized indoles from simple starting materials like aryl iodides and enamines. acs.orgorganic-chemistry.org
Rhodium: Rhodium catalysts enable unique transformations, including the synthesis of indoles at room temperature through the reaction of N-alkyl anilines with internal alkynes, utilizing an in-situ generated N-nitroso group as a transient directing group. rsc.org Rhodium is also effective in catalyzing C-H insertion and cycloaddition reactions to build the indole framework. benthamdirect.comingentaconnect.com
Ruthenium: Ruthenium-catalyzed reactions provide highly atom-economical routes to indoles. A notable example is the synthesis from anilines and epoxides, where water and hydrogen are the only byproducts. bohrium.com Ruthenium catalysts are also highly effective in the cycloisomerization of 2-alkynylanilides, which can proceed through a 1,2-carbon migration to yield 3-substituted indoles, a pathway directly relevant to the target structure. acs.org
Iron: The use of iron catalysts represents a green and sustainable approach to indole synthesis. organic-chemistry.org Iron can catalyze the intramolecular C-H amination of N-substituted anilines and the radical coupling of isonitriles with olefins to deliver 3-substituted indoles. nih.govacs.org Additionally, iron complexes can catalyze the C-H functionalization at the C3 position of indoles using diazo compounds as carbene precursors. nankai.edu.cn
Organocatalysis and Biocatalysis in Indole Synthesis
In recent years, organocatalysis and biocatalysis have emerged as powerful tools for the asymmetric synthesis of indole derivatives, offering green and efficient alternatives to traditional metal-based catalysis. nih.govoup.comresearchgate.net
Organocatalysis has been successfully employed in the enantioselective functionalization of indoles. nih.gov A prominent strategy involves the Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes, facilitated by chiral amine catalysts. acs.orgbenthamdirect.comeurekaselect.com For instance, imidazolidinone catalysts have proven highly effective in activating enals towards nucleophilic attack by indoles, affording 3-substituted indole derivatives in high yields and excellent enantioselectivities (up to 97% ee). organic-chemistry.org This methodology could be adapted to introduce a butanone side chain by using an appropriate α,β-unsaturated ketone. Furthermore, chiral biscinchona alkaloid catalysts have been utilized for the asymmetric allylic alkylation of 2-methyl-3-nitroindoles, demonstrating the potential for direct functionalization of C(sp³)–H bonds at the benzylic position of indole derivatives. rsc.org The development of novel chiral catalysts, including aziridine-phosphines, has expanded the scope of asymmetric Friedel-Crafts alkylation of indoles with various electrophiles like β-nitrostyrenes, achieving high yields and enantioselectivities. mdpi.com These organocatalytic approaches provide a robust framework for the enantioselective synthesis of complex indole-based chiral heterocycles. acs.org
Biocatalysis offers a complementary approach, harnessing the inherent selectivity of enzymes to perform challenging transformations. researchgate.net For example, tryptophan synthase (TrpS) has been utilized in the synthesis of L-tryptophan derivatives from various indoles. thieme-connect.com Chemoenzymatic strategies have also been developed for the synthesis of indole-containing acyloin derivatives, which are valuable intermediates. nih.gov This involves the use of enzymes like thiamine-diphosphate (ThDP)-dependent enzymes, which can catalyze carboligation reactions to form C-C bonds. nih.gov Lipases, in combination with electrocatalysis, have been shown to catalyze the C3-alkylation of indoles to produce alkylated oxindoles, demonstrating the potential of integrated chemo- and biocatalytic systems. researchgate.net
| Catalytic System | Reaction Type | Substrates | Key Features |
| Chiral Imidazolidinone | Friedel-Crafts Alkylation | Indoles, α,β-Unsaturated Aldehydes | High enantioselectivity (up to 97% ee), LUMO-lowering activation. acs.orgorganic-chemistry.org |
| Chiral Biscinchona Alkaloid | Allylic Alkylation | 2-Methyl-3-nitroindoles, Morita–Baylis–Hillman carbonates | Direct asymmetric functionalization of C(sp³)–H bonds. rsc.org |
| Tryptophan Synthase (TrpS) | Asymmetric Synthesis | Indoles, L-serine | Synthesis of L-tryptophan derivatives. thieme-connect.com |
| ThDP-dependent enzymes | Carboligation | Indole-3-pyruvate derivatives | Synthesis of indole-containing acyloins. nih.gov |
Electrochemical Synthesis Approaches for Indole Derivatives
Electrosynthesis has gained significant traction as a sustainable and environmentally friendly methodology for the construction and functionalization of indole scaffolds. rsc.orgresearchgate.netresearchgate.net These methods obviate the need for stoichiometric chemical oxidants and often proceed under mild conditions with high atom economy. rsc.org
Electrochemical C-H functionalization has been extensively developed for indoles, enabling the introduction of various substituents at the C2 and C3 positions. acs.org Anodic oxidation of indoles can generate radical cations, which can then react with a variety of nucleophiles. acs.org For instance, an electrochemical three-component reaction of indoles, sodium bisulfite, and alcohols has been developed to synthesize indole-containing sulfonate esters. acs.orgnih.govfigshare.com This process proceeds in an undivided cell without the need for metal catalysts or external oxidants. acs.org
Furthermore, electrochemical methods have been employed for the synthesis of the indole ring itself from non-indole precursors. rsc.org Dehydrogenative annulation of 2-vinylanilines can be achieved electrochemically to produce 3-substituted and 2,3-disubstituted indoles. rsc.orgorganic-chemistry.org This approach can be mediated by catalysts like phenothiazine (B1677639) or iodine. rsc.org The electrochemical oxidation of 3-substituted indoles can also lead to the formation of 2-oxindoles, a common motif in natural products and pharmaceuticals. researchgate.netrsc.org Regioselective electrooxidative [3+2] annulation between indoles and aniline derivatives has been reported to construct functionalized indolo[2,3-b]indoles. acs.org These electrochemical strategies offer a versatile platform for synthesizing a wide array of functionalized indoles and azaindoles. researchgate.net
| Electrochemical Method | Transformation | Substrates | Key Features |
| Three-Component C-H Functionalization | C-H Sulfonylation/Alkoxylation | Indoles, Sodium Bisulfite, Alcohols | Metal- and oxidant-free, radical-radical pathway. acs.orgnih.govfigshare.com |
| Dehydrogenative Annulation | Indole Synthesis | 2-Vinylanilines | Access to 3-substituted and 2,3-disubstituted indoles. rsc.orgorganic-chemistry.org |
| Oxidative [3+2] Annulation | Indolo[2,3-b]indole Synthesis | Indoles, Aniline Derivatives | Mild, environmentally friendly, good regioselectivity. acs.org |
| Oxidation of 3-Substituted Indoles | 2-Oxindole Synthesis | 3-Substituted Indoles | Logistically straightforward, avoids unsafe chemical oxidants. researchgate.netrsc.org |
Regioselective Synthesis of 3-Substituted Indoles Bearing Alkyl Ketone Moieties
The introduction of substituents at the C3 position of the indole ring is a common and important transformation in indole chemistry. Specifically, the synthesis of 3-substituted indoles bearing alkyl ketone moieties, such as 2-butanone, requires regioselective methods that can control the position of functionalization.
One of the most direct methods for introducing an alkyl ketone chain is through Friedel-Crafts acylation. However, this reaction can sometimes lead to mixtures of products or require harsh conditions. More contemporary methods focus on the alkylation of indoles with suitable electrophiles. For instance, the reaction of indoles with α,β-unsaturated ketones, often catalyzed by a Lewis or Brønsted acid, can provide the desired 3-alkyl ketone substituted indoles.
Ruthenium nanocatalysts have been used for the regioselective C-H alkenylation of indoles, which could then be further functionalized to the corresponding ketone. nih.gov This method tolerates a variety of functional groups on the indole ring. nih.gov Organocatalytic methods, as discussed previously, can also be employed for the C3-H alkenylation of indoles using α,β-unsaturated aldehydes, followed by oxidation to the ketone. nih.gov
A one-pot synthesis of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives catalyzed by Pd/C has been reported. acs.org This method involves a facile experimental procedure and provides a variety of 3-substituted indoles in high yields. acs.org While this specific example leads to a different substitution pattern, the underlying principles of reductive cyclization and subsequent functionalization can be adapted for the synthesis of other 3-substituted indoles.
| Method | Reagents/Catalyst | Product Type | Key Features |
| Ruthenium Nanocatalysis | RuNC | 3-Alkenylindoles | Heterogeneous, recyclable catalyst, tolerates various functional groups. nih.gov |
| Organocatalysis | Morpholin-4-ium trifluoroacetate/DDQ | 3-Alkenylindoles | Successive Brønsted acid/base catalysis. nih.gov |
| Pd/C Catalyzed One-Pot Synthesis | 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives, H₂, Pd/C | 3-Substituted Indoles | Facile procedure, high yields. acs.org |
One-Pot and Multicomponent Reactions for Indole Derivative Synthesis
One-pot and multicomponent reactions (MCRs) have become increasingly popular in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govarkat-usa.orgdergipark.org.tr These strategies are particularly well-suited for the synthesis of diverse libraries of indole derivatives. nih.govresearchgate.net
A variety of MCRs involving indoles have been developed. For example, a one-pot, three-component coupling reaction of an indole, a substituted benzaldehyde, and N-methylaniline using Yb(OTf)₃-SiO₂ as a catalyst has been reported for the synthesis of 3-substituted indoles. nih.govchapman.edu Another approach involves the one-pot sequential reaction of indoles and aldehydes to form in situ 3-indolylalcohols, which are then subjected to nucleophilic substitution to afford various 3-substituted indole derivatives. tandfonline.com This method is advantageous as it is step-economical and avoids the use of hazardous metal catalysts. tandfonline.com
The Ugi-azide multicomponent reaction of indole, isocyanides, aldehydes, and TMSN₃ provides a pathway to functionalized indole derivatives. nih.gov Similarly, the one-pot multicomponent reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile (B47326) in the presence of a catalyst like piperidine (B6355638) can yield indol-3-yl substituted pyran derivatives. nih.gov These reactions highlight the versatility of indoles as building blocks in MCRs for the rapid construction of complex heterocyclic systems. nih.govrsc.org A straightforward protocol for synthesizing new 3-substituted indole derivatives involves the multicomponent reaction of indole, acetylacetone, and active aldehyde derivatives. researchgate.net
| Reaction Type | Components | Catalyst/Conditions | Product |
| Three-Component Coupling | Indole, Benzaldehyde, N-methylaniline | Yb(OTf)₃-SiO₂ | 3-Substituted Indoles nih.govchapman.edu |
| Sequential One-Pot Reaction | Indole, Aldehyde, Nucleophile | Base | 3-Substituted Indoles tandfonline.com |
| Ugi-Azide Reaction | Indole, Isocyanide, Aldehyde, TMSN₃ | - | Functionalized Indole Derivatives nih.gov |
| Multicomponent Reaction | 3-Cyanoacetyl Indole, Aldehyde, Malononitrile | Piperidine | Indol-3-yl Substituted Pyran Derivatives nih.gov |
| Multicomponent Reaction | Indole, Acetylacetone, Aldehyde | Base | 3-Substituted Indole Derivatives researchgate.net |
Mechanism of Action Studies for 2 Butanone, 4 4 Chloro 1h Indol 3 Yl and Analogous Indole Derivatives
Identification of Molecular Targets and Binding Interactions
The versatility of the indole (B1671886) ring allows its derivatives to interact with a diverse range of biological targets, leading to various physiological effects. These interactions can be broadly categorized into enzyme inhibition, receptor modulation, and the disruption of key cellular pathways.
Enzyme Inhibition Profiles
Indole derivatives have demonstrated the ability to inhibit a wide spectrum of enzymes implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription, making them key targets for anticancer drugs. Several indole derivatives have been identified as potent inhibitors of topoisomerase II (Topo II). nih.gov For instance, a series of 3-methyl-2-phenyl-1H-indoles showed a strong correlation between their antiproliferative effects and Topo II inhibition. acs.orgacs.org One of the most potent derivatives induced apoptosis in cancer cells, highlighting the therapeutic potential of this scaffold. acs.orgacs.org Similarly, certain pyrazolo[1,5-a]indole derivatives act as catalytic inhibitors of Topo II, with some even showing dual inhibition of both Topoisomerase I and II. researchgate.net
Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The indole nucleus has been a fruitful scaffold for designing various kinase inhibitors. nih.govbenthamdirect.comresearchgate.netnih.gov Indole derivatives have been developed to target multiple kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), SRC, and Cyclin-Dependent Kinases (CDKs). nih.govbenthamdirect.comresearchgate.netresearchgate.nettandfonline.comnih.gov For example, certain indole-2-carboxamides exhibit antiproliferative activity by targeting both wild-type and mutant EGFR. researchgate.net Other derivatives have been engineered as dual inhibitors, such as targeting both EGFR and SRC, which may help overcome chemotherapy resistance. nih.gov
Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in epigenetic regulation by modifying histones, and their inhibition is a promising strategy in cancer therapy. nih.gov Substituted indole-based hydroxamic acid derivatives have emerged as potent HDAC inhibitors. nih.govresearchgate.net One such compound, 4o , demonstrated powerful inhibition of HDAC1 and HDAC6 with IC50 values of 1.16 nM and 2.30 nM, respectively, leading to cell cycle arrest and apoptosis in tumor cells. nih.gov Another study identified an indole-3-butyric acid derivative (I13 ) with significant HDAC inhibitory and antiproliferative activities at nanomolar concentrations. nih.govtandfonline.comtandfonline.com
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. tandfonline.comnih.gov Novel indole derivatives have been synthesized that show potent dual inhibitory activity against both AChE and BChE, with some compounds exhibiting greater potency than the standard drug donepezil. nih.govnih.govmdpi.commdpi.com
Monoamine Oxidase (MAO): MAO enzymes are critical in the metabolism of neurotransmitters, and their inhibitors are used to treat depression and neurodegenerative diseases like Parkinson's disease. nih.gov Indole derivatives have been developed as selective and reversible inhibitors of both MAO-A and MAO-B. nih.govmdpi.comnih.govacs.org For example, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide is a potent and selective MAO-B inhibitor with a Ki value of 0.03 µM. nih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Indole-based hydroxamic acid (4o) | HDAC1 / HDAC6 | IC50 = 1.16 nM / 2.30 nM | nih.gov |
| Indole-3-butyric acid derivative (I13) | HDAC1 / HDAC3 / HDAC6 | IC50 = 13.9 nM / 12.1 nM / 7.71 nM | nih.gov |
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | Ki = 0.03 µM; 99-fold selectivity over MAO-A | nih.gov |
| Pyrrolo[3,4-f]indole-5,7-dione derivative (4g) | MAO-A | IC50 = 0.250 µM | nih.gov |
| Pyrazolinyl-Indole derivative (HD05) | EGFR-TK | Showed significant activity against leukemia cells (78.76% growth inhibition) | mdpi.com |
Receptor Agonism/Antagonism
The structural similarity of the indole ring to endogenous signaling molecules allows its derivatives to act as ligands for various G-protein-coupled receptors (GPCRs), modulating their activity as either agonists or antagonists.
Cannabinoid Receptors: Aminoalkylindoles represent a distinct class of synthetic cannabinoids that interact with CB1 and CB2 receptors. ingentaconnect.comnih.govnih.gov These compounds are thought to bind to a site different from classical cannabinoid agonists. ingentaconnect.comnih.gov Structure-activity relationship studies have shown that modifications to the indole structure, such as the length of the N-alkyl chain, can significantly influence binding affinity and selectivity for CB1 versus CB2 receptors. ingentaconnect.comlimef.com For example, an n-pentyl substituent on the indole nitrogen is often optimal for CB1 affinity. ingentaconnect.com This modulation has implications for pain relief and inflammation, with efforts focused on developing selective CB2 agonists to avoid the psychoactive effects associated with CB1 activation. nih.gov
Melatonin (B1676174) Receptors: Melatonin, an indoleamine neurohormone, regulates circadian rhythms through MT1 and MT2 receptors. Many indole-based analogues have been developed as melatonin receptor ligands. The position of the side chain on the indole nucleus is critical for activity; shifting the classic C-3 amido side chain to the N-1 position can produce high-affinity agonists, while moving it to the C-2 position can result in melatonin antagonists.
Disruption of Key Cellular Processes
Beyond specific molecular targets, indole derivatives can interfere with fundamental cellular machinery, an activity that is particularly relevant for antimicrobial and anticancer applications.
DNA Interaction and Replication: Certain indole derivatives can bind to DNA, contributing to their antitumor effects. nih.gov For example, a compound with a thiazolidine (B150603) ring, 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (4a ), was found to be active against leukemia cell lines and exhibited a high DNA binding constant (Kb of 5.69 × 10^4). nih.gov This interaction with DNA can disrupt replication and transcription, leading to cell death.
Membrane Depolarization: Indole itself can influence the electrical properties of lipid membranes. nih.gov At physiological concentrations, indole and its derivatives can act as protonophores, transporting charge across the membrane and dissipating the electrochemical potential. nih.govresearchgate.net This action can uncouple mitochondrial oxidative phosphorylation, affecting cellular energy production. nih.gov This membrane-disrupting activity is a potential mechanism for the antimicrobial effects of some indole compounds. researchgate.net
Signaling Pathway Modulation
Indole derivatives are potent modulators of intracellular signaling pathways that control inflammation, cell survival, and proliferation. Their ability to interfere with these cascades is central to their therapeutic potential, especially in cancer and inflammatory diseases.
NF-κB and STAT-3 Pathways: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival. nih.govnih.gov Indole compounds such as indole-3-carbinol (B1674136) (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), are effective modulators of the NF-κB signaling pathway. nih.govnih.gov They can inhibit the activation of NF-κB, which in turn downregulates the expression of inflammatory mediators and survival proteins. nih.gov Some novel indole derivatives have been specifically designed to ameliorate acute lung injury by modulating the NF-κB pathway. researchgate.net The NF-κB and STAT3 pathways are often co-activated in inflammation-mediated cancers, and compounds that can suppress these pathways are of significant therapeutic interest.
Inflammatory Mediators (COX-2, iNOS, TNF-α): The anti-inflammatory effects of indole derivatives are often mediated by their ability to suppress the expression of key pro-inflammatory enzymes and cytokines. In studies using lipopolysaccharide (LPS)-stimulated macrophages, certain derivatives were found to decrease the mRNA levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). mdpi.com This suppression is often linked to the inhibition of upstream signaling pathways like NF-κB and MAPKs. mdpi.com
Role in Antioxidant Systems and Oxidative Stress Pathways
The indole nucleus is an effective antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage. ankara.edu.trnih.govtandfonline.comnih.govbenthamdirect.com This property is attributed to the heterocyclic nitrogen atom, whose electron pair can be delocalized across the aromatic system, making it an active redox center. nih.gov
Free Radical Scavenging: Many indole derivatives exhibit potent free radical-scavenging activity. nih.govnih.govbenthamdirect.com Studies comparing various C-3 substituted indoles found that derivatives containing dithiocarbamate (B8719985) moieties showed significant antioxidant properties. nih.gov The antioxidant potency of indole compounds has been demonstrated in various assays, including lipid peroxidation inhibition and superoxide (B77818) radical scavenging. benthamdirect.comingentaconnect.com For instance, certain indole-piperazine hybrids showed strong inhibitory effects on superoxide radical formation, with one compound (11 ) exhibiting 88% inhibition, which was superior to the standard antioxidant vitamin E (62%). benthamdirect.comingentaconnect.com
Cytoprotection: By mitigating oxidative stress, indole derivatives can protect cells from damage. nih.gov Several indole derivatives have been shown to be effective cytoprotective agents against oxidative stress-induced hemolysis in human red blood cells. nih.gov This cytoprotective effect, which can be dissociated from receptor-binding activities, highlights the direct antioxidant capabilities of the indole scaffold. nih.gov An isomer of melatonin, for example, was found to be a more potent cytoprotective agent than melatonin itself, despite lacking affinity for melatonin receptors. nih.gov
Preclinical Evaluation and Pharmacokinetic Assessment of Indole Derivatives in Animal Models
In Vitro Biological Screening Models for Preliminary Efficacy
No specific in vitro biological screening data for 2-Butanone (B6335102), 4-(4-chloro-1H-indol-3-YL)- is currently available in the public domain.
In Vivo Efficacy Studies in Relevant Animal Disease Models (e.g., Rodent Models)
There are no published in vivo efficacy studies for 2-Butanone, 4-(4-chloro-1H-indol-3-YL)- in any animal disease models.
Pharmacokinetic Characterization in Animal Systems (e.g., Absorption, Distribution, Elimination)
Specific pharmacokinetic data regarding the absorption, distribution, and elimination of 2-Butanone, 4-(4-chloro-1H-indol-3-YL)- in animal systems has not been reported in available scientific literature.
Systemic Distribution and Tissue Specificity in Animal Organs
Information on the systemic distribution and tissue specificity of 2-Butanone, 4-(4-chloro-1H-indol-3-YL)- in animal organs is not available.
Investigation of Metabolic Pathways and Metabolite Identification in Animal Specimens
There are no published studies investigating the metabolic pathways or identifying metabolites of 2-Butanone, 4-(4-chloro-1H-indol-3-YL)- in animal specimens.
Computational and in Silico Approaches in the Research of Indole Derivatives
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of indole (B1671886) derivatives to their biological targets and in predicting their binding affinity.
Researchers have extensively used molecular docking to elucidate the interactions of various indole derivatives with their target proteins. For instance, in the pursuit of novel anticancer agents, molecular docking studies have been employed to investigate the binding of indole-2-carboxamide derivatives to the kinase catalytic sites of PI3Kα and EGFR. nih.govresearchgate.net These simulations have successfully identified key hydrogen bonding interactions and confirmed the accommodation of the synthesized compounds within the active sites. nih.govresearchgate.net Similarly, docking studies on oxindole (B195798) derivatives have provided a basis for the design of potent inhibitors of cyclin-dependent kinase 2 (CDK2), with crystallographic analysis confirming the predicted binding modes. acs.org
The application of molecular docking extends to a wide array of therapeutic targets. Studies have documented the use of this technique to analyze the interaction of indole-based compounds with targets such as the JAK-3 protein in the context of oral cancer, nih.gov the urease enzyme, nih.gov and the colchicine (B1669291) binding site of tubulin. mdpi.com In the field of infectious diseases, molecular docking has been used to screen for indole derivatives that could act as inhibitors of the Nipah virus attachment glycoprotein (B1211001) (NiV-G) and the SARS-CoV-2 main protease (Mpro). nih.govjetir.org
The following table summarizes representative molecular docking studies on indole derivatives, highlighting the diversity of targets and the insights gained.
| Indole Derivative Class | Biological Target | Key Findings from Docking |
| Indole-2-carboxamides | PI3Kα/EGFR | Accommodation in kinase catalytic sites and formation of key H-bonds. nih.govresearchgate.net |
| Oxindoles | CDK2 | Basis for analog design and identification of potent inhibitors. acs.org |
| Indole-based diaza-sulphonamides | JAK-3 Protein | Prediction of potential anticancer activity. nih.gov |
| Indole Alkaloids | Plasmepsin II | Determination of binding affinity and interaction analysis. chemmethod.com |
| General Indole Derivatives | Nipah virus G protein | Identification of potential viral inhibitors through virtual screening. jetir.org |
Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of ligand-protein complexes over time. This method complements the static picture offered by molecular docking by simulating the movements of atoms and molecules, thus offering deeper insights into the binding process.
MD simulations have been effectively used to study the stability of indole derivatives within the active sites of their target proteins. For example, in the investigation of indolin-2-one derivatives as potential inhibitors of Tropomyosin receptor kinases (TRKs), MD simulations were performed to evaluate the stability of the ligand-protein complexes. nih.gov These simulations can reveal crucial information about the flexibility of the binding pocket and the ligand, as well as the persistence of key intermolecular interactions.
In another study focusing on natural indole alkaloids as potential inhibitors of Plasmepsin II, a key enzyme in Plasmodium falciparum, MD simulations were run for 100 nanoseconds to verify the stability and function of the ligand-enzyme complex in a physiological-chemical environment. chemmethod.com Such simulations are vital for confirming that the interactions predicted by molecular docking are maintained over a biologically relevant timescale. The approach has also been used to rationalize the regioselective hydroxylation of aromatic substrates by soluble methane (B114726) monooxygenase, demonstrating its utility in understanding enzyme-substrate interactions that govern reaction outcomes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are then used to predict the activity of new, unsynthesized compounds.
The indole scaffold has been a subject of numerous QSAR studies. For instance, a QSAR analysis of indole analogues as monoamine oxidase (MAO) inhibitors was performed to develop predictive models for their inhibitory activity against both MAO-A and MAO-B. nih.gov The study utilized comparative molecular field analysis (CoMFA) to derive 3D-QSAR models, which suggested significant differences in the active site structures of the two enzyme isoforms. nih.gov
More recently, with the emergence of new diseases, QSAR has been applied to identify potential treatments. A study on isatin (B1672199) and indole derivatives as inhibitors of the SARS CoV 3CLpro developed validated QSAR models to predict the inhibitory activity of a large set of compounds. nih.gov The use of Monte Carlo optimization and the index of ideality of correlation (IIC) helped in building robust and predictive models. nih.gov Such models are invaluable for prioritizing the synthesis of compounds with potentially higher efficacy. The development of 3D-QSAR models for thiazolidin-4-one derivatives as S1P1 receptor agonists further highlights the application of these methods in understanding the structure-activity relationships of heterocyclic compounds. mdpi.com
| QSAR Study Focus | Methodology | Key Outcome |
| Indole analogues as MAO inhibitors | Comparative Molecular Field Analysis (CoMFA) | Predictive models for MAO-A and MAO-B inhibition, highlighting active site differences. nih.gov |
| Isatin and indole derivatives as SARS 3CLpro inhibitors | Monte Carlo optimization, Index of Ideality of Correlation (IIC) | Development of validated models for predicting inhibitory activity. nih.gov |
| Quinolon-4(1H)–Imine derivatives as antimalarials | Multiple Linear Regression (MLR) with ab initio descriptors | A predictive model to guide the design of new antimalarial agents. unram.ac.id |
Computer-Aided Drug Design (CADD) and Virtual Screening Strategies for Novel Indole Scaffolds
Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drugs. Virtual screening, a key component of CADD, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target.
The indole scaffold is frequently utilized in CADD and virtual screening campaigns due to its prevalence in bioactive compounds. Structure-based drug design and molecular modeling have been employed to identify new series of indole-2-carboxamides as potential anticancer agents. nih.gov This approach often starts with the 3D structure of the target protein to guide the design of complementary ligands.
Ligand-based virtual screening has also proven successful in identifying novel indole derivatives. In one such study, an existing indole derivative was used as a template to search a large compound library for molecules with similar structural features, leading to the discovery of potent inhibitors of Mycobacterium tuberculosis DNA gyrase ATPase. acs.orgnih.gov This highlights the power of virtual screening in rapidly identifying promising hit compounds from vast chemical spaces. acs.orgnih.gov Furthermore, virtual and in vitro screening of natural products has identified indole and benzene (B151609) derivatives as inhibitors of the SARS-CoV-2 main protease. nih.gov The integration of these computational methods significantly accelerates the early stages of drug discovery, reducing the time and cost associated with experimental screening. jetir.org
Analytical Methodologies for Research and Characterization of 2 Butanone, 4 4 Chloro 1h Indol 3 Yl
Chromatographic Techniques for Purity Assessment, Separation, and Quantitative Analysis
Chromatographic methods are indispensable for separating the target compound from impurities and for its quantification. The choice of technique is dictated by the compound's physicochemical properties, such as its volatility and polarity.
High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Purification
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally sensitive compounds like 2-Butanone (B6335102), 4-(4-chloro-1H-indol-3-YL)-. Its high resolution and sensitivity make it ideal for both purity assessment and precise quantification.
A typical HPLC method for this compound would likely employ a reverse-phase approach, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, the retention time of the compound can be optimized for effective separation from any synthesis byproducts or degradation products. For mass spectrometry compatible applications, a volatile buffer such as formic acid or ammonium (B1175870) acetate (B1210297) would be used in the mobile phase.
Table 1: Illustrative HPLC Parameters for the Analysis of 2-Butanone, 4-(4-chloro-1H-indol-3-YL)-
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While indole (B1671886) alkaloids can be challenging to analyze by GC due to their high melting points, this technique can be suitable for the analysis of 2-Butanone, 4-(4-chloro-1H-indol-3-YL)- if it exhibits sufficient volatility and thermal stability. notulaebotanicae.ro
In a GC analysis, the sample is vaporized and injected into a capillary column. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column, which contains a stationary phase. oup.com The separation is based on the compound's boiling point and its interaction with the stationary phase. A nitrogen-phosphorus detector (NPD) could offer enhanced sensitivity for this nitrogen-containing compound. nih.gov GC coupled with a mass spectrometer (GC-MS) is particularly valuable as it provides both retention time data for identification and a mass spectrum for structural confirmation. frontiersin.org
Table 2: Representative GC-MS Conditions for the Analysis of 2-Butanone, 4-(4-chloro-1H-indol-3-YL)-
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 120 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 m/z |
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are essential for determining the molecular structure of 2-Butanone, 4-(4-chloro-1H-indol-3-YL)-. Each method provides specific information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR would be employed to characterize 2-Butanone, 4-(4-chloro-1H-indol-3-YL)-.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, the methylene (B1212753) protons of the butanone chain, and the methyl protons. The splitting patterns of these signals (singlet, doublet, triplet, etc.) would reveal the connectivity of the atoms. docbrown.info
¹³C NMR: This spectrum would show a signal for each unique carbon atom in the molecule, providing a carbon count and information about the electronic environment of each carbon. docbrown.info The chemical shifts would indicate the presence of aromatic carbons, the carbonyl carbon of the ketone, and the aliphatic carbons of the side chain.
Table 3: Predicted ¹H NMR Chemical Shifts for 2-Butanone, 4-(4-chloro-1H-indol-3-YL)-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Indole N-H | ~8.1 | br s |
| Aromatic C-H | ~7.0-7.6 | m |
| Indole C2-H | ~7.2 | s |
| -CH₂- (next to indole) | ~3.0 | t |
| -CH₂- (next to C=O) | ~2.8 | t |
| -CH₃ | ~2.1 | s |
Table 4: Predicted ¹³C NMR Chemical Shifts for 2-Butanone, 4-(4-chloro-1H-indol-3-YL)-
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~208 |
| Aromatic C | ~110-136 |
| -CH₂- (next to indole) | ~45 |
| -CH₂- (next to C=O) | ~25 |
| -CH₃ | ~30 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured.
For 2-Butanone, 4-(4-chloro-1H-indol-3-YL)-, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The presence of a chlorine atom would be indicated by an isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the molecular ion peak. The fragmentation pattern provides valuable structural information, as the molecule breaks apart in a predictable manner. Common fragments would likely include the loss of the acetyl group and cleavage of the butanone side chain. docbrown.info
Table 5: Expected Mass Spectrometry Data for 2-Butanone, 4-(4-chloro-1H-indol-3-YL)-
| Ion | m/z (Expected) | Description |
| [M]⁺ | 221 | Molecular Ion (with ³⁵Cl) |
| [M+2]⁺ | 223 | Molecular Ion (with ³⁷Cl) |
| [M-43]⁺ | 178/180 | Loss of CH₃CO group |
| [C₈H₅ClN]⁺ | 162/164 | Cleavage at the β-position to the indole ring |
| [CH₃CO]⁺ | 43 | Acetyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbance of light versus its wavenumber.
The IR spectrum of 2-Butanone, 4-(4-chloro-1H-indol-3-YL)- would exhibit characteristic absorption bands. A strong absorption band around 1715 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the ketone. docbrown.info The N-H stretch of the indole ring would appear as a sharp peak around 3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹, and C-N stretching vibrations would appear in the 1350-1000 cm⁻¹ region. The C-Cl stretch would likely be found in the fingerprint region below 800 cm⁻¹.
Table 6: Characteristic Infrared Absorption Bands for 2-Butanone, 4-(4-chloro-1H-indol-3-YL)-
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | ~3400 | Medium, Sharp |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| Aliphatic C-H Stretch | ~2950-2850 | Medium |
| C=O Stretch (Ketone) | ~1715 | Strong |
| C=C Stretch (Aromatic) | ~1600-1450 | Medium-Weak |
| C-N Stretch | ~1350-1000 | Medium |
| C-Cl Stretch | <800 | Medium-Strong |
Bioanalytical Methods for In Vitro and In Vivo Sample Analysis (e.g., Cell Culture Media, Biological Fluids, Tissue Homogenates)
The quantitative determination of 2-Butanone, 4-(4-chloro-1H-indol-3-YL)- in various biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic profiles in preclinical research. Given the absence of a published dedicated bioanalytical method for this specific molecule, a robust and sensitive method can be developed based on established principles for structurally related indole derivatives and ketone-containing compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for these applications due to its high selectivity, sensitivity, and throughput.
A hypothetical, yet scientifically grounded, LC-MS/MS method for the analysis of 2-Butanone, 4-(4-chloro-1H-indol-3-YL)- would involve meticulous sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection.
Sample Preparation
The choice of sample preparation technique is critical to remove potential interferences from the biological matrix and to concentrate the analyte of interest. For plasma, serum, and cell culture media, protein precipitation is a common and efficient first step. This typically involves the addition of a cold organic solvent, such as acetonitrile, to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte, can then be further processed or directly injected into the LC-MS/MS system.
For more complex matrices like tissue homogenates, or if lower detection limits are required, solid-phase extraction (SPE) is a more selective and effective approach. A mixed-mode SPE cartridge, possessing both reversed-phase and ion-exchange properties, would be suitable for the extraction of an indole derivative like 2-Butanone, 4-(4-chloro-1H-indol-3-YL)-.
Table 1: Proposed Solid-Phase Extraction (SPE) Protocol
| Step | Reagent/Solvent | Volume | Purpose |
| Conditioning | Methanol | 1 mL | To solvate the sorbent |
| Equilibration | Water | 1 mL | To prepare the sorbent for the aqueous sample |
| Sample Loading | Pre-treated sample | 1 mL | To bind the analyte to the sorbent |
| Washing | 5% Methanol in Water | 1 mL | To remove hydrophilic interferences |
| Elution | 5% Formic Acid in Acetonitrile | 1 mL | To elute the analyte of interest |
| Drying | Nitrogen gas stream | - | To evaporate the solvent |
| Reconstitution | 50:50 Acetonitrile:Water | 100 µL | To prepare the sample for injection |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Liquid Chromatography
Chromatographic separation would be achieved using a reversed-phase C18 column, which is well-suited for retaining and separating moderately polar compounds like the target analyte. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) would provide optimal separation from endogenous matrix components. The formic acid serves to improve peak shape and enhance ionization efficiency in the mass spectrometer.
Table 2: Proposed Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 5 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Mass Spectrometry
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode would provide the necessary selectivity and sensitivity for quantification. Positive electrospray ionization (ESI) is anticipated to be the most effective ionization technique for this molecule, given the presence of the nitrogen-containing indole ring which can be readily protonated.
To establish the MRM transitions, the precursor ion ([M+H]⁺) of 2-Butanone, 4-(4-chloro-1H-indol-3-YL)- would first be determined by infusing a standard solution into the mass spectrometer. Subsequently, collision-induced dissociation (CID) would be employed to generate characteristic product ions. Based on the fragmentation patterns of similar indole alkaloids and ketones, plausible fragmentation pathways can be predicted. The most intense and stable precursor-to-product ion transition would be selected for quantification, while a secondary transition would be used for confirmation.
Table 3: Predicted Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The indole nitrogen is readily protonated. |
| Precursor Ion (Q1) | m/z 236.07 | Calculated [M+H]⁺ for C₁₂H₁₂ClNO. |
| Product Ion (Q3) 1 | m/z 162.04 | Corresponds to the loss of the butanone side chain. |
| Product Ion (Q3) 2 | m/z 134.04 | Represents the chloro-indole core structure. |
| Collision Energy | 15-25 eV | To be optimized for maximal fragmentation. |
| Dwell Time | 100 ms | To ensure sufficient data points per chromatographic peak. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Method Validation
A developed bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range over which the instrument response is directly proportional to the analyte concentration.
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
Recovery: The efficiency of the extraction process.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
By systematically developing and validating a method based on these principles, a reliable tool for the quantification of 2-Butanone, 4-(4-chloro-1H-indol-3-YL)- in various biological matrices can be established for research purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
